N-methyl-N'-(2-naphthyl)thiourea
Overview
Description
N-methyl-N’-(2-naphthyl)thiourea is an organic compound with the molecular formula C12H12N2S. It is a thiourea derivative, characterized by the presence of a naphthyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N’-(2-naphthyl)thiourea can be synthesized through the reaction of 2-naphthylamine with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-naphthylamine+methyl isothiocyanate→N-methyl-N’-(2-naphthyl)thiourea
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(2-naphthyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
N-methyl-N’-(2-naphthyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-(2-naphthyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(4-propionylphenyl)thiourea
- N-ethyl-N’-(4-methoxyphenyl)thiourea
- N-methyl-N’-(3-nitrophenyl)thiourea
Uniqueness
N-methyl-N’-(2-naphthyl)thiourea is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-naphthalen-2-ylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-13-12(15)14-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPIJUOJXRNXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296124 | |
Record name | N-Methyl-N′-2-naphthalenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-99-0 | |
Record name | N-Methyl-N′-2-naphthalenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N′-2-naphthalenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.